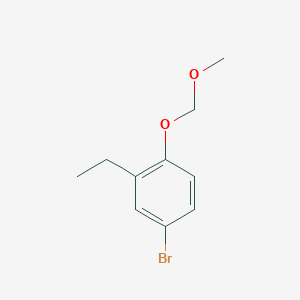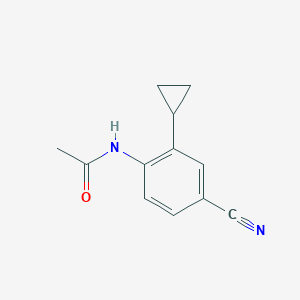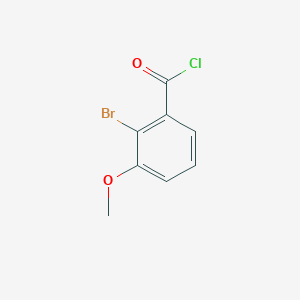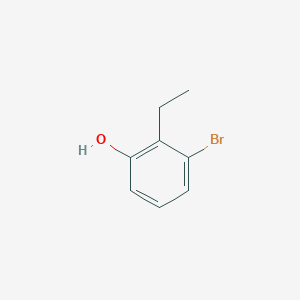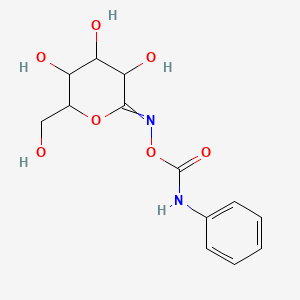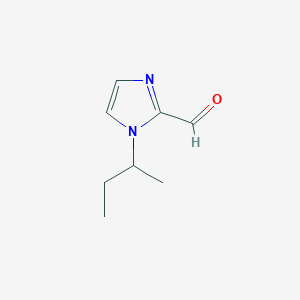
1-Butan-2-ylimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butan-2-ylimidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a butan-2-yl group and an aldehyde functional group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group in this compound makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butan-2-ylimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butan-2-ylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. Catalysts such as zinc chloride or iron salts may be employed to enhance the efficiency of the cyclization and oxidation steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butan-2-ylimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Butan-2-ylimidazole-2-carboxylic acid.
Reduction: 1-Butan-2-ylimidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Butan-2-ylimidazole-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Butan-2-ylimidazole-2-carbaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1-Methylimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a butan-2-yl group.
1-Phenylimidazole-2-carbaldehyde: Contains a phenyl group, offering different electronic properties.
1-Ethylimidazole-2-carbaldehyde: Features an ethyl group, providing a comparison in terms of steric effects.
Uniqueness: 1-Butan-2-ylimidazole-2-carbaldehyde is unique due to the presence of the butan-2-yl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
497855-78-4 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-butan-2-ylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-5-4-9-8(10)6-11/h4-7H,3H2,1-2H3 |
Clave InChI |
YQRBJUZFYJOBOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C=CN=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


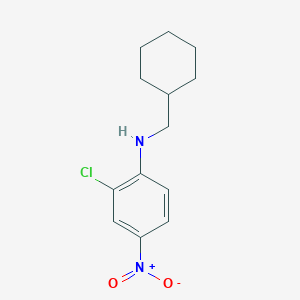


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)

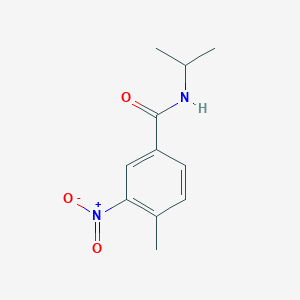


![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
